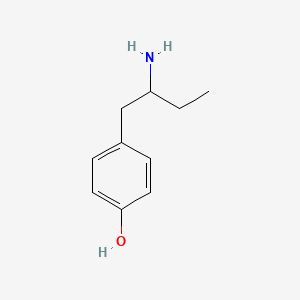

4-(2-Aminobutyl)phenol

Description

Context within Aminophenol Chemistry and Biological Systems

Aminophenols are amphoteric compounds, capable of acting as either weak acids or weak bases, although their basic character typically prevails. researchgate.net They are recognized as valuable intermediates in the synthesis of a wide array of products, including pharmaceuticals and dyes. researchgate.nettaylorandfrancis.com The reactivity of aminophenols is diverse, encompassing reactions such as alkylation, acylation, and the formation of diazonium salts. researchgate.net

In biological systems, aminophenol derivatives have been investigated for a range of activities. For instance, para-aminophenol derivatives are known to exhibit anti-inflammatory and antimicrobial properties. kajay-remedies.com Some have been explored for their potential in oncology drug development, serving as precursors to complex therapeutic agents. kajay-remedies.com The metabolism of para-aminophenol derivatives can lead to the formation of various conjugates within the body. pharmacy180.com

The broader class of phenols, particularly those of natural origin, are well-documented for their antioxidant and pharmacological properties. nih.gov The chemical modification of these natural phenols is a significant area of research aimed at enhancing their inherent biological activities. nih.gov

Overview of Research Areas and Significance

Research into 4-(2-Aminobutyl)phenol and its derivatives spans several key areas. A notable application is in the synthesis of more complex molecules. For example, 4-(2-aminoethyl)phenol, a closely related compound, has been used to create ordered poly(amide-ester)s. acs.org

In medicinal chemistry, derivatives of aminophenols are actively being investigated. Recent studies have focused on the development of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death, suggesting therapeutic potential for a variety of diseases. acs.orgnih.gov Furthermore, derivatives of 4-(2-aminoethyl)phenol have been synthesized and studied as inhibitors of histone deacetylases (HDACs), which are promising targets for anticancer therapies. researcher.lifenih.gov

The synthesis of Schiff bases from 4-aminophenol (B1666318) has also yielded compounds with promising antibacterial, antifungal, and DNA-binding activities. mdpi.com These findings underscore the significance of aminophenol derivatives as a versatile scaffold for the development of new biologically active agents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.24 g/mol |

| InChI Code | 1S/C10H15NO/c1-2-9(11)7-8-3-5-10(12)6-4-8/h3-6,9,12H,2,7,11H2,1H3 |

| InChI Key | NKUCUOOCWCAUTO-UHFFFAOYSA-N |

| CAS Number | 100131-85-9 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-(2-aminobutyl)phenol |

InChI |

InChI=1S/C10H15NO/c1-2-9(11)7-8-3-5-10(12)6-4-8/h3-6,9,12H,2,7,11H2,1H3 |

InChI Key |

NKUCUOOCWCAUTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Biological Activities and Molecular Mechanisms of 4 2 Aminobutyl Phenol and Analogs

General Mechanisms of Interaction with Biological Macromolecules

The specific chemical groups of 4-(2-aminobutyl)phenol and its analogs dictate how they bind to and interact with biological targets like proteins and enzymes.

Hydrogen bonds are crucial for the specific recognition and binding of small molecules to biological targets. nih.gov For phenolic compounds like this compound, the hydroxyl (-OH) group on the phenol (B47542) ring is a primary site for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. researchgate.net Similarly, the primary amino (-NH2) group of the aminobutyl chain is a potent hydrogen bond donor. Current time information in Bangalore, IN. These interactions can occur with amino acid residues in the active sites of enzymes or the binding pockets of receptors, contributing to the stability of the molecule-protein complex. uokerbala.edu.iq In studies of related compounds, the aminoethyl group has been specifically noted for its ability to facilitate hydrogen bonding with various biomolecules, thereby enhancing interactions with enzymes and receptors.

Under physiological conditions, the amino group of this compound is typically protonated, forming a positively charged ammonium (B1175870) ion. This positive charge allows for strong electrostatic or ionic interactions with negatively charged residues, such as aspartate or glutamate, on the surface or in the binding pockets of proteins.

The phenol ring and the butyl alkyl chain contribute significantly to hydrophobic interactions. researchgate.net The aromatic ring can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. The butyl chain provides a flexible hydrophobic element that can fit into nonpolar pockets of a protein, displacing water molecules and increasing binding affinity. researchgate.netresearchgate.net These hydrophobic interactions are critical for the conformational dynamics of target proteins, which can lead to the modulation of enzyme activity or receptor signaling.

Modulation of Enzyme and Receptor Function

Derivatives of this compound have been investigated for their ability to modulate the function of several key enzymes, demonstrating the therapeutic potential of this chemical scaffold.

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation, making them significant targets for cancer therapy. Research has focused on derivatives of the analog 4-(2-aminoethyl)phenol as HDAC inhibitors. These compounds are designed with a common structure: a cap group, a linker, and a zinc-binding group (ZBG). In these designs, the phenol group acts as the ZBG, coordinating with the Zn²⁺ ion in the enzyme's active site.

Studies involving virtual screening and molecular docking have shown that 4-(2-aminoethyl)phenol derivatives can effectively interact with the active site of HDAC3. The binding is stabilized by a combination of π-stacking, hydrogen bonding, hydrophobic interactions, and coordination with the essential zinc ion. A series of synthesized 4-(2-aminoethyl)phenol derivatives demonstrated notable HDAC inhibitory activity. Specifically, compounds identified as '18' and '20' in one study showed significant inhibition.

Table 1: HDAC Inhibition by 4-(2-Aminoethyl)phenol Derivatives

| Compound | HDAC Inhibitory Activity (%) |

|---|---|

| 18 | 64.94 ± 1.17 |

| 20 | 52.45 ± 1.45 |

Data sourced from a 2023 study on novel 4-(2-aminoethyl)phenol derivatives.

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes DNA damage caused by topoisomerase I (Top1) inhibitors, which are used in cancer chemotherapy. Inhibiting TDP1 can therefore enhance the effectiveness of these anticancer drugs.

A novel class of TDP1 inhibitors has been developed based on a bile acid scaffold, which is then conjugated with various amine-containing fragments. One such effective fragment is derived from an analog, 4-(2-aminoethyl)-2,6-bis-t-butylphenol. When this moiety was incorporated into a deoxycholic acid amide structure, the resulting conjugate showed potent inhibition of TDP1, with IC₅₀ values in the sub-micromolar range.

Table 2: TDP1 Inhibition by a Deoxycholic Acid Amide of a 4-(2-Aminoethyl)phenol Analog

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Deoxycholic acid amide of 4-(2-aminoethyl)-2,6-bis-t-butylphenol | TDP1 | 0.29 - 0.47 |

Data from studies on semisynthetic bile acid derivatives.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.

A study aiming to develop novel CA inhibitors synthesized a thiourea-derivative using 4-(2-aminoethyl)phenol. This derivative, referred to as compound 4 , was evaluated for its inhibitory activity against several human CA (hCA) isozymes. It demonstrated efficient, sub-micromolar inhibition, particularly against hCA II, a cytosolic isoform. The compound also showed inhibitory potential against the tumor-associated isoform hCA IX, though with less potency compared to hCA II.

Table 3: Carbonic Anhydrase Inhibition by a 4-(2-Aminoethyl)phenol Derivative

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| 4 (Thiourea derivative) | hCA I | Sub-micromolar |

| 4 (Thiourea derivative) | hCA II | 58.6 |

| 4 (Thiourea derivative) | hCA IX | Sub-micromolar |

Data from a 2022 study on thiourea (B124793) and sulfonamide derivatives.

Interactions with Neurotransmitter Systems and Related Enzymes

The structural similarity of this compound to biogenic amines suggests a likelihood of interaction with various components of neurotransmitter systems. ontosight.ai Analogs such as tyramine (B21549) (4-(2-aminoethyl)phenol), a naturally occurring trace amine, are well-documented for their engagement with these systems. nih.govwikipedia.org

Tyramine acts as a substrate for monoamine oxidases (MAO), specifically MAO-A and MAO-B, which are flavoenzymes responsible for the oxidative deamination of biogenic amines like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.org The metabolism of tyramine by MAO results in the formation of 4-hydroxyphenylacetaldehyde. wikipedia.org This interaction is significant because the inhibition of MAO enzymes, often by pharmaceutical agents known as MAOIs, can lead to an accumulation of tyramine if tyramine-rich foods are consumed, potentially causing a hypertensive crisis. wikipedia.org Tyramine functions as a catecholamine-releasing agent, displacing stored monoamines such as norepinephrine and epinephrine (B1671497) from presynaptic vesicles. wikipedia.org It is considered an indirect sympathomimetic, as it does not activate adrenergic receptors directly but enhances the effects of adrenergic transmitters. nih.gov

Investigations into Anticancer and Antimicrobial Properties in Vitro

Research into aminophenol derivatives has revealed significant potential in the fields of oncology and microbiology. Although data for this compound is not available, numerous studies on its analogs demonstrate potent antiproliferative and antibacterial activities in laboratory settings.

Various phenolic and aminophenol derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. These studies often measure the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit cell proliferation by 50%.

A novel 4-aminophenolbenzamide-1,3,4-oxadiazole derivative, compound 7i , was shown to induce apoptosis in triple-negative breast cancer (TNBC) cell lines. nih.gov It exhibited significant antiproliferative activity against MDA-MB-468 and MDA-MB-231 cells with IC₅₀ values of 16.89 µM and 19.43 µM, respectively. nih.gov The proposed mechanism involves targeting the p38 MAP kinase pathway. nih.gov

Studies on phenolic compounds extracted from natural sources have also demonstrated anticancer potential. An extract from Garcinia porrecta containing benzophenone (B1666685) showed activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 119.3 µg/mL. nih.gov Similarly, polyphenol-enriched fractions from Asystasia gangetica leaf extract showed strong, selective cytotoxic effects against HCT-116 (colon carcinoma), HeLa (cervical carcinoma), and PC-3 (prostate cancer) cell lines, with the most potent activity against HCT-116 (IC₅₀ = 43.82 µg/mL). d-nb.info Notably, these extracts had a much weaker effect on normal human dermal fibroblast (HDF) cells, suggesting a degree of selectivity for cancer cells. d-nb.info

| Compound/Extract | Cancer Cell Line | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| 4-Aminophenol-1,3,4-oxadiazole derivative (7i) | MDA-MB-468 (Breast) | 16.89 µM | nih.gov |

| 4-Aminophenol-1,3,4-oxadiazole derivative (7i) | MDA-MB-231 (Breast) | 19.43 µM | nih.gov |

| Benzophenone (from Garcinia porrecta) | MCF-7 (Breast) | 119.3 µg/mL | nih.gov |

| Polyphenol-enriched fraction (from Asystasia gangetica) | HCT-116 (Colon) | 43.82 µg/mL | d-nb.info |

| Polyphenol-enriched fraction (from Asystasia gangetica) | HeLa (Cervical) | 54.99 µg/mL | d-nb.info |

| Polyphenol-enriched fraction (from Asystasia gangetica) | PC-3 (Prostate) | 73.42 µg/mL | d-nb.info |

| Olive Cake Phenolic Extract | P815 (Mastocytoma) | 20-40 µg/mL | researchgate.netphytojournal.com |

The antimicrobial properties of aminophenol derivatives, particularly Schiff bases formed from their condensation with aldehydes, have been a subject of significant interest. unilag.edu.ngscialert.netijmrsti.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to their ability to interfere with bacterial cell wall synthesis or other essential cellular processes. mdpi.com

A study on N-substituted β-amino acid derivatives featuring a 2-hydroxyphenyl core found that the compounds exhibited promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/mL. plos.org Compound 26 from this series was particularly effective against Staphylococcus aureus MRSA USA300 and Enterococcus faecalis AR-0781, with activity comparable to control antibiotics. plos.org

Another investigation into aminophenol derivatives synthesized five different Schiff bases (S-1 to S-5) and tested them against a panel of microbes. mdpi.com The compounds showed broad-spectrum activity. For instance, compound S-1, 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, exhibited an inhibition zone of 14.18 mm against S. aureus at a concentration of 1 mg/mL. mdpi.com The study noted that Gram-negative bacteria, with their complex outer membrane, can be more resistant to chemical agents than Gram-positive bacteria. mdpi.com

| Compound/Derivative Class | Bacterial Strain | Reported Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|

| N-dodecanoyl aminophenol (Cpd 17) | Listeria monocytogenes EGD-e | 12.5 µg/mL (MIC) | csic.es |

| N-dodecanoyl aminophenol (Cpd 17) | Staphylococcus aureus USA-300 | 12.5 µg/mL (MIC) | csic.es |

| N-substituted β-amino acid derivative (Cpd 26) | Staphylococcus aureus MRSA USA300 | 4-16 µg/mL (MIC range) | plos.org |

| N-substituted β-amino acid derivative (Cpd 26) | Enterococcus faecalis AR-0781 | Comparable to control antibiotics | plos.org |

| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1) | Staphylococcus aureus | 14.18 mm inhibition zone | mdpi.com |

| 4-((4-(dimethylamino)benzylidene)amino)phenol (S-2) | Staphylococcus aureus | Strongest inhibition in its series | mdpi.com |

Structure Activity Relationship Sar Studies of 4 2 Aminobutyl Phenol Derivatives

Elucidation of Key Structural Motifs for Biological Efficacy

The biological efficacy of 4-(2-aminobutyl)phenol derivatives is fundamentally dependent on a core set of structural features. The molecule's architecture, comprising a hydroxylated aromatic ring connected to a primary amine via a four-carbon chain, allows for critical interactions with receptor binding sites.

The phenolic hydroxyl (-OH) group at the para-position of the aromatic ring is a key motif for activity. This group can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring the ligand into the binding pockets of target receptors, such as adrenoceptors or monoamine transporters. Studies on related phenolic compounds show that the presence and position of hydroxyl groups are often decisive factors for inhibitory activity and binding affinity. nih.gov For instance, in many biologically active phenethylamines, this hydroxyl group significantly contributes to receptor affinity and selectivity. researchgate.net

The primary amino (-NH2) group is another essential feature. At physiological pH, this group is protonated, forming a positively charged ammonium (B1175870) ion. This allows for a strong ionic interaction, or salt bridge formation, with a negatively charged amino acid residue (e.g., aspartate) in the binding site of many G protein-coupled receptors and transporters. nih.gov Modification of this group, such as through N-alkylation, often alters the compound's potency and receptor selectivity. nih.gov

The aliphatic side chain dictates the spatial relationship between the aromatic ring and the amino group. The length and substitution on this chain are critical. This compound is an α-ethyl analog of tyramine (B21549). This α-substitution is known to influence pharmacological properties significantly. Compared to unsubstituted phenethylamines, α-alkyl groups can increase metabolic stability and alter receptor selectivity. For example, the introduction of an α-methyl group into phenethylamines can diminish binding affinity at the 5-HT₁A receptor, indicating a steric constraint in that specific receptor pocket. frontiersin.org However, the same modification has a minor influence on affinity for 5-HT₂A receptors, suggesting that the size of the α-substituent is a key determinant of the compound's receptor interaction profile. frontiersin.org

Impact of Aromatic and Aliphatic Chain Modifications on Target Affinity

Modifying the structure of this compound, either on the aromatic ring or the aliphatic chain, has a predictable and significant impact on its affinity for biological targets. SAR studies on analogous phenethylamine (B48288) and cathinone (B1664624) derivatives provide a framework for understanding these effects.

Aromatic Ring Modifications: The substitution pattern on the phenyl ring is a major determinant of receptor affinity and selectivity. Adding or altering substituents changes the electronic properties and steric profile of the molecule. For example, in a series of 2,5-dimethoxyphenethylamines, extending the length of a 4-alkoxy group generally leads to an increased binding affinity at 5-HT₂A and 5-HT₂C receptors. frontiersin.org Conversely, studies on other phenethylamines have shown that introducing methoxy (B1213986) groups can, in some cases, reduce activity at the dopamine (B1211576) transporter. nih.gov This suggests that the nature and position of substituents on the aromatic ring must be carefully optimized for desired target engagement.

Aliphatic Chain Modifications: Alterations to the aminobutyl chain, including changing its length, branching, or N-substitution, profoundly affect activity. Homologation, or the lengthening of the α-alkyl substituent (e.g., from methyl to ethyl as in the parent compound), can modulate potency and selectivity. While an α-methyl group often enhances stimulant properties in the amphetamine series, further lengthening to an ethyl group can have varied effects depending on the receptor target. nih.gov

N-alkylation also plays a critical role. In the cathinone series, N-monomethylation enhances stimulant potency, but N,N-dimethylation results in a compound with about half the potency of its N-methyl counterpart. nih.gov This indicates that while some substitution on the amine is tolerated, bulky substituents can be detrimental to activity, likely by causing steric hindrance at the binding site. nih.gov

The following table illustrates the structure-activity relationships of related phenethylamine derivatives at the human serotonin (B10506) transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET). The data shows how modifications to the core structure impact inhibitory potency (IC₅₀).

| Compound | Modification | SERT IC₅₀ (µM) | DAT IC₅₀ (µM) | NET IC₅₀ (µM) |

|---|---|---|---|---|

| (±)-Mephedrone | β-keto, 4-methyl, N-methyl | 3.22 | 0.99 | 1.58 |

| (±)-4-OH-Methcathinone | β-keto, 4-hydroxy, N-methyl | >10 | >10 | >10 |

| (1S,2S)-Dihydromephedrone | β-hydroxy, 4-methyl, N-methyl | >10 | 5.3 | 1.6 |

| (1R,2R)-Dihydromephedrone | β-hydroxy, 4-methyl, N-methyl | >10 | 1.8 | 1.0 |

Data derived from studies on mephedrone (B570743) and its metabolites, which share structural similarities with this compound derivatives. Hydroxylation of the para-methyl group (analogous to the existing hydroxyl in this compound) and reduction of the beta-carbonyl group significantly alters transporter inhibition potency. Data from Mayer et al. (2021). nih.gov

Stereochemical Influences on Pharmacological Activity

The this compound molecule contains a chiral center at the second carbon of the butyl chain (the α-carbon relative to the phenyl ring). This gives rise to two stereoisomers, the (R)- and (S)-enantiomers, which can exhibit markedly different pharmacological activities due to the three-dimensional nature of their interactions with biological targets.

Stereoselectivity is a well-established principle in pharmacology, where one enantiomer (the eutomer) often displays significantly higher affinity or efficacy for a receptor than the other (the distomer). temple.edu For structurally related psychoactive compounds like cathinones and amphetamines, the S-enantiomer is typically the more potent isomer. For example, S(-)-methcathinone is more potent than its R(+)-enantiomer in behavioral studies. nih.gov Similarly, S-mephedrone was found to be less potent in producing stereotypy than the R-enantiomer, suggesting the R-enantiomer is primarily responsible for the compound's stimulant effects. temple.edu

This stereospecificity arises because the precise spatial arrangement of the substituents around the chiral center is critical for optimal interaction with the asymmetric binding pocket of a receptor or transporter. Studies on meta-hydroxyephedrine, which has two chiral centers, showed that the (1R,2S) stereoisomer was the most potent inhibitor of the norepinephrine transporter (NET). nih.gov Furthermore, transport of catecholamines and their analogs by monoamine transporters can be highly stereoselective; for instance, the norepinephrine transporter (NET) and dopamine transporter (DAT) preferentially transport (S)-norepinephrine, while the serotonin transporter (SERT) prefers the (R)-enantiomer. mdpi.com

The following table provides data on the stereospecific inhibition of monoamine transporters by the isomers of meta-hydroxyephedrine, illustrating the importance of stereochemistry in determining biological activity.

| Stereoisomer | NET IC₅₀ (µM) | DAT IC₅₀ (µM) | SERT IC₅₀ (µM) |

|---|---|---|---|

| (1R,2S)-meta-hydroxyephedrine | 0.17 | 5.3 | >30 |

| (1S,2R)-meta-hydroxyephedrine | 0.54 | >30 | >30 |

| (1R,2R)-meta-hydroxyephedrine | 0.89 | 20.8 | >30 |

| (1S,2S)-meta-hydroxyephedrine | 0.29 | 5.9 | >30 |

Metabolic Pathways and Biotransformation Studies

Biosynthetic Origins and Precursor Linkages within Biological Systems

While 4-(2-aminobutyl)phenol is a synthetic compound, understanding its relationship to natural biosynthetic pathways can provide insights into its potential biological interactions and metabolism. The core structure, a phenol (B47542) ring with an aminoalkyl side chain, is reminiscent of naturally occurring biogenic amines.

Role of Shikimate and Related Pathways

The shikimate pathway is a fundamental metabolic route in bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine. nih.gov This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several enzymatic steps to produce chorismate, a key branch-point intermediate. nih.govfrontiersin.orgresearchgate.net Chorismate serves as the precursor for the synthesis of L-phenylalanine and L-tyrosine, which are structurally related to this compound. researchgate.netmdpi.com

Given that the shikimate pathway is the primary source of aromatic rings in many organisms, it provides the foundational chemical scaffold from which compounds structurally analogous to this compound are derived. nih.govmdpi.com For instance, the biosynthesis of p-hydroxybenzoic acid (pHBA), another phenolic compound, utilizes chorismate from the shikimate pathway. frontiersin.org While there is no direct evidence of this compound being a natural product of this pathway, the enzymatic machinery of the shikimate pathway is responsible for producing the essential aromatic precursors that form the basis of its core structure.

Metabolism of Amino Acid Precursors

The amino acid L-tyrosine is the most direct natural analogue to the phenolic portion of this compound. Tyrosine is derived from the shikimate pathway and can undergo various metabolic transformations. biosyn.com One significant reaction is decarboxylation, catalyzed by the enzyme tyrosine decarboxylase, which converts tyrosine to tyramine (B21549) [4-(2-aminoethyl)phenol]. biosyn.com This enzymatic step is a key process in the formation of various biogenic amines.

Although this compound possesses a butyl side chain instead of the ethyl side chain of tyramine, the metabolic pathways of amino acid precursors like tyrosine are highly relevant. The enzymatic processes that modify the side chains of aromatic amino acids, such as transamination, decarboxylation, and hydroxylation, could potentially act on this compound if it were introduced into a biological system. For example, various enzymes are known to be involved in the biotransformation of phenolic compounds, including phenolic acid decarboxylases, reductases, and esterases. mdpi.com

In Vitro Metabolic Fate and Enzymatic Transformations

In vitro studies are essential for elucidating the metabolic stability and biotransformation products of a compound in a controlled environment, often using subcellular fractions like liver microsomes. domainex.co.uk

Microsomal Stability Assessments

Microsomal stability assays are a standard high-throughput method used in early drug discovery to assess the metabolic clearance of a compound. domainex.co.ukevotec.com These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) enzymes. researchgate.net The stability of a test compound is determined by incubating it with liver microsomes in the presence of cofactors like NADPH and measuring the rate of its disappearance over time. domainex.co.uk This provides an estimate of the intrinsic clearance (CLint) and metabolic half-life (t1/2). domainex.co.ukresearchgate.net

Data from such assays on compounds structurally related to this compound indicate that the phenolic group and the alkylamine side chain are potential sites for metabolism. For instance, studies on other aminophenol derivatives have shown that metabolic stability can be influenced by the nature and position of substituents on the aromatic ring and the side chain. nih.gov The development of in silico models, often trained on large datasets from rat and human liver microsomal stability assays, can also help predict the metabolic fate of new compounds. nih.gov

Table 1: Parameters Measured in a Typical Microsomal Stability Assay

| Parameter | Description | Unit |

| t1/2 (half-life) | The time it takes for the concentration of the parent compound to decrease by half. | minutes (min) |

| CLint, app (apparent intrinsic clearance) | The intrinsic ability of the liver enzymes to metabolize a drug, not limited by blood flow. | microliters per minute per milligram of protein (µl/min/mg) |

| Parent Remaining (%) | The percentage of the initial compound that has not been metabolized at a specific time point. | % |

This table represents typical parameters and is not based on specific experimental data for this compound.

Identification of Biotransformation Products in Non-Human Models

Identifying the metabolites of a compound is crucial for understanding its complete metabolic profile. This is often achieved by incubating the compound with liver microsomes or other in vitro systems from non-human species (e.g., rat, dog) and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). evotec.comnih.gov

For phenolic compounds, common biotransformation pathways include oxidation and conjugation. nih.gov Oxidation reactions, often catalyzed by CYP enzymes, can lead to the formation of hydroxylated derivatives or quinone-type structures. researchgate.net The primary amine group in this compound is also a likely site for metabolism, including N-acetylation or oxidative deamination. Fungal and bacterial systems are also used as models for biotransformation and have been shown to metabolize phenolic compounds through various reactions, including hydrolysis and nitroreduction for related structures. ucd.ie Enzymes like peroxidases can catalyze the polymerization of phenols, forming phenoxy radicals that can then form larger, insoluble polymers. mdpi.comcore.ac.uk

Application of Isotope-Labeled Analogs in Metabolic Research

Isotope-labeled analogs of a compound, where one or more atoms are replaced with a heavier, stable isotope (e.g., deuterium (B1214612) (D), carbon-13 (¹³C)), are invaluable tools in metabolic research. buchem.com These labeled compounds are chemically identical to the parent compound but have a higher mass, allowing them to be distinguished and quantified by mass spectrometry. medchemexpress.commedchemexpress.com

Deuterated analogs, such as 4-(3-aminobutyl)phenol-d6, are frequently used as internal standards in analytical methods like LC-MS. smolecule.com The use of an isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the unlabeled analyte. smolecule.com

Furthermore, stable isotope labeling can be used to trace the metabolic fate of a compound in vivo or in vitro. buchem.com By administering the labeled compound, researchers can track the appearance of labeled metabolites, aiding in the identification of metabolic pathways and the quantification of metabolite formation. acs.org This technique is particularly useful for studying complex metabolic networks and for determining whether a particular metabolite is derived from the administered compound.

Table 2: Applications of Isotope-Labeled Analogs in Metabolic Research

| Application | Description |

| Internal Standard | Used in quantitative analytical methods (e.g., LC-MS) to improve accuracy and precision by correcting for experimental variability. smolecule.com |

| Metabolic Tracer | Allows for the tracking of a compound and its metabolites through biological systems to elucidate metabolic pathways. buchem.com |

| Metabolite Profiling | Aids in the comprehensive identification and quantification of all metabolites derived from the parent compound. |

This table provides a general overview of the applications and is not exhaustive.

Advanced Analytical and Computational Characterization of 4 2 Aminobutyl Phenol

Spectroscopic and Chromatographic Techniques for Structural Elucidation

The unique structural features of 4-(2-Aminobutyl)phenol—a substituted aromatic ring and a flexible butylamine (B146782) side chain—give rise to distinct spectroscopic and chromatographic profiles. These characteristics are leveraged by various analytical methods to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive information about its carbon skeleton and the chemical environment of each proton.

In a typical ¹H NMR spectrum, the aromatic protons on the phenol (B47542) ring would appear in the downfield region (typically 6.5-8.0 ppm), often as two distinct doublets characteristic of a 1,4-disubstituted benzene ring. libretexts.org The proton of the phenolic hydroxyl group (-OH) would likely present as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. libretexts.org The protons on the aminobutyl side chain would appear more upfield. The methine proton (CH) adjacent to the amino group and the aromatic ring would be expected in the 3.0-4.0 ppm range, while the methylene (CH₂) and methyl (CH₃) protons would be further upfield.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The aromatic carbons would resonate in the 115-160 ppm range, with the carbon atom bonded to the hydroxyl group being the most deshielded. The carbons of the butyl side chain would appear in the aliphatic region (typically 10-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar functional groups.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenolic -OH | 4.5 - 7.0 | broad singlet | - |

| Aromatic C-H (ortho to OH) | 6.7 - 6.9 | doublet | 115 - 117 |

| Aromatic C-H (meta to OH) | 7.0 - 7.2 | doublet | 128 - 130 |

| Aromatic C (ipso to OH) | - | - | 154 - 156 |

| Aromatic C (ipso to butyl) | - | - | 130 - 132 |

| C2-H (methine) | 2.9 - 3.4 | multiplet | 45 - 50 |

| C1-H₂ (methylene) | 2.5 - 2.8 | multiplet | 38 - 42 |

| C3-H₂ (methylene) | 1.4 - 1.7 | multiplet | 20 - 25 |

| C4-H₃ (methyl) | 0.8 - 1.0 | triplet | 10 - 14 |

| Amino -NH₂ | 1.5 - 2.5 | broad singlet | - |

Mass spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern, aiding in its identification. Under electron ionization (EI), this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern is dictated by the molecule's structure. A dominant fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would involve the cleavage of the bond between C1 and C2 of the butyl chain, resulting in a highly stable benzylic cation. Another characteristic fragmentation could involve the loss of neutral molecules or radicals from the phenol ring. youtube.comdocbrown.info Tandem MS (MS/MS) could be employed to further fragment specific ions, providing more detailed structural information.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cation from cleavage of the butyl chain |

| 136 | [M - C₂H₅]⁺ | Loss of an ethyl radical via alpha-cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for assessing its purity.

Gas Chromatography (GC): Due to the presence of polar -OH and -NH₂ groups, direct analysis by GC can be challenging, often resulting in poor peak shape and thermal degradation. Therefore, derivatization is typically required to increase volatility and thermal stability. oup.comoup.com A common approach involves converting the amine and hydroxyl groups into less polar derivatives, such as by acetylation or silylation, prior to analysis on a non-polar or medium-polarity capillary column. oup.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar compounds like this compound without derivatization. Reversed-phase HPLC, using a C18 or similar stationary phase, would be the method of choice. explorationpub.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid additive (e.g., formic acid or trifluoroacetic acid) to ensure the amine is protonated, leading to better peak shape and retention. explorationpub.com

Table 3: Exemplar Chromatographic Conditions for the Analysis of this compound

| Technique | Parameter | Condition |

| GC-MS (after derivatization) | Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | |

| Carrier Gas | Helium | |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | |

| RP-HPLC-UV | Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | |

| Gradient | 10% B to 90% B over 15 minutes | |

| Detection | UV at 275 nm |

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the molecular properties of this compound, complementing experimental data by predicting its electronic structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. rjpn.org For this compound, DFT calculations, often using the B3LYP functional, can determine optimized molecular geometry, orbital energies (HOMO and LUMO), and electrostatic potential maps. rjpn.orgimist.ma

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. rjpn.org The electrostatic potential map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ucalgary.ca For this compound, the oxygen and nitrogen atoms are expected to be electron-rich sites. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the orbital energies to quantify and compare the molecule's reactivity. rjpn.org

Table 4: Predicted Quantum Chemical Descriptors for this compound via DFT (B3LYP)

| Descriptor | Predicted Value/Information | Significance |

| HOMO Energy | -5.0 to -5.5 eV | Electron-donating ability; related to ionization potential |

| LUMO Energy | -0.5 to -1.0 eV | Electron-accepting ability; related to electron affinity |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.0 - 3.0 Debye | Measures the polarity of the molecule |

| Electrophilicity Index (ω) | 1.0 - 1.5 eV | Propensity to act as an electrophile |

| Molecular Electrostatic Potential | Negative potential around O and N atoms | Indicates sites for electrophilic attack or hydrogen bonding |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. semanticscholar.org

Given the structural similarity of this compound to biogenic amines, docking simulations could be used to explore its potential interactions with relevant biological targets like monoamine receptors or enzymes such as tyrosinase. mdpi.com The simulation involves placing the 3D structure of this compound into the active site of the target protein and calculating the binding energy for various conformations. biomedpharmajournal.org The results can identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the -OH and -NH₂ groups), hydrophobic interactions (with the phenyl ring), and π-π stacking. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result | Interpretation |

| Target Protein | Human Pancreatic α-Amylase (Example) | An enzyme involved in carbohydrate metabolism |

| Binding Energy | -7.5 kcal/mol | Indicates a strong and spontaneous binding affinity |

| Key Interacting Residues | Asp197, Glu233, Arg195 | Suggests specific amino acids involved in binding |

| Types of Interactions | Hydrogen bonds between ligand -OH/-NH₂ and Asp197/Glu233; Hydrophobic interaction between phenyl ring and surrounding nonpolar residues. | Elucidates the chemical forces stabilizing the ligand-protein complex |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of molecules at an atomic level. For this compound, MD simulations can provide profound insights into its conformational landscape and the influence of surrounding solvent molecules on its structure and dynamics. Such studies are crucial for understanding its interactions with biological targets and its physicochemical properties.

Conformational Analysis

The flexibility of the aminobutyl side chain of this compound allows it to adopt a variety of conformations, which can be explored using MD simulations. By simulating the molecule's movements over time, researchers can identify the most stable or frequently occurring spatial arrangements of its atoms.

A key aspect of this analysis is the study of dihedral angles, which describe the rotation around chemical bonds. researchgate.netmdanalysis.orgmdanalysis.org For this compound, the critical dihedral angles would be along the butyl chain, particularly the Cα-Cβ bond, which determines the relative orientation of the aminophenol and ethyl groups. The distribution of these dihedral angles throughout a simulation can reveal the preferred conformations. researchgate.net

To illustrate, a hypothetical dihedral angle distribution for the central C-C bond of the butyl side chain is presented below. This type of data would be generated from a lengthy MD simulation in a specified solvent.

Table 1: Hypothetical Dihedral Angle Distribution for the Cα-Cβ Bond in this compound in Water

| Dihedral Angle Range (Degrees) | Population (%) |

| -180 to -120 | 15 |

| -120 to -60 | 35 |

| -60 to 0 | 10 |

| 0 to 60 | 10 |

| 60 to 120 | 25 |

| 120 to 180 | 5 |

This interactive table demonstrates a hypothetical outcome where the molecule predominantly populates two main conformational states, corresponding to gauche (-120 to -60 degrees) and another less populated anti-like conformation.

Solvent Effects

The solvent environment can significantly influence the conformational preferences and behavior of this compound. frontiersin.orgaps.org MD simulations explicitly model the interactions between the solute and individual solvent molecules, providing a detailed picture of solvation.

Radial Distribution Functions (RDFs): RDFs are used to understand the structure of the solvent around the solute. mdanalysis.orgmdanalysis.orgresearchgate.net An RDF, g(r), describes the probability of finding a solvent atom at a certain distance 'r' from a solute atom. researchgate.net For this compound in an aqueous solution, RDFs would be calculated for water molecules around the polar hydroxyl (-OH) and amino (-NH2) groups, as well as the nonpolar phenyl ring. This can reveal the formation of hydrogen bonds and the structure of the hydration shells.

Table 2: Hypothetical Radial Distribution Function Peak Distances for this compound in Water

| Solute Atom | Solvent Atom | First Peak Distance (Å) | Interpretation |

| Phenolic Oxygen | Water Hydrogen | 1.8 | Strong hydrogen bond |

| Amino Nitrogen | Water Hydrogen | 1.9 | Hydrogen bond |

| Phenyl Ring Center | Water Oxygen | 3.5 | First solvation shell |

This interactive table presents hypothetical peak distances from RDF calculations, indicating the likely distances of the first solvation shell of water molecules around different parts of the this compound molecule.

Solvation Free Energy: The solvation free energy is the energy change associated with transferring a molecule from a vacuum to a solvent. temple.edu This thermodynamic quantity is crucial for understanding the solubility and partitioning behavior of a compound. MD simulations, often in combination with methods like free energy perturbation or thermodynamic integration, can be used to calculate these values. temple.edu The solvation free energy of this compound in different solvents would provide insights into its differential solubility.

Table 3: Hypothetical Solvation Free Energies of this compound in Various Solvents

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | -12.5 |

| Methanol | -10.2 |

| Chloroform | -5.8 |

This interactive table shows hypothetical solvation free energies. A more negative value indicates more favorable solvation in that particular solvent.

Emerging Research Applications of 4 2 Aminobutyl Phenol and Its Analogs

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for exploring and manipulating biological systems. researchgate.net The structure of 4-(2-aminobutyl)phenol, and particularly its well-studied analog 4-(2-aminoethyl)phenol (tyramine), is highly amenable to the modifications required to create such probes. solubilityofthings.com

Affinity-based probes (AfBPs) are designed to bind specifically and often covalently to a target protein, enabling its identification, visualization, and functional characterization. The design of AfBPs typically involves three key components: a ligand for target recognition, a reactive group for covalent bond formation, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection.

The this compound scaffold is well-suited for this purpose. The phenol (B47542) group can participate in hydrogen bonding and π-stacking interactions within a protein's binding pocket, while the primary amine of the butylamine (B146782) side chain serves as a convenient chemical handle for attaching reactive groups or reporter tags.

Research on analogous structures demonstrates this principle. For instance, derivatives of the selective A₂A adenosine (B11128) receptor antagonist ZM241385, which contains a 4-(2-aminoethyl)phenol moiety, have been modified to create covalent ligands. acs.orgnih.gov By incorporating an electrophilic "warhead" such as a fluorosulfonyl group, researchers can transform a reversible-binding molecule into an irreversible probe that covalently labels the target receptor. acs.org This strategy allows for in-depth studies of receptor-ligand interactions and proteomic profiling to identify target engagement in complex biological samples. The general approach often involves coupling a bifunctional spacer, containing both the reactive warhead and a ligation handle (e.g., an alkyne for click chemistry), to the amino group of the core scaffold. acs.org

Labeling molecules with fluorescent tags or radionuclides is crucial for a wide range of research applications, from cellular imaging to in vivo diagnostics. The this compound structure offers multiple sites for such modifications.

Fluorescent Labeling: The primary amine on the side chain is a prime site for conjugation with a variety of fluorophores. nih.gov Techniques often involve reacting the amine with fluorophores that have an activated ester (like an N-hydroxysuccinimide ester) or an isothiocyanate group. researchgate.net Analogs based on similar phenolic scaffolds have been successfully labeled with a wide array of dyes, including coumarins, BODIPY, and Alexa Fluor, to create fluorescent ligands for studying G protein-coupled receptors (GPCRs). nih.gov These fluorescent probes are vital for techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) to visualize receptor localization and dynamics. researchgate.net Furthermore, the inherent fluorescence of some p-aminophenol derivatives has been harnessed to develop "turn-on" probes for detecting reactive oxygen species like hypochlorous acid in living cells. researchgate.netrsc.org

Radiopharmaceutical Labeling: For in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), molecules must be labeled with a positron-emitting or gamma-emitting radionuclide, respectively. mdpi.com The phenolic ring of this compound is an ideal site for radioiodination (e.g., with Iodine-123 or Iodine-125 for SPECT) through electrophilic substitution. researchgate.netmdpi.comiaea.org Alternatively, the scaffold can be modified to incorporate radionuclides like Fluorine-18, the most common PET isotope. mdpi.com This is often achieved by adding a prosthetic group to the molecule that can be readily fluorinated. Natural compounds and their derivatives are increasingly being used as scaffolds for developing new radiopharmaceuticals for both diagnostic and therapeutic purposes. mdpi.comresearchgate.net

| Label Type | Common Isotopes/Dyes | Attachment Site on Scaffold | Research Application |

| Fluorescent | Coumarin, BODIPY, Alexa Fluor, Dansyl | Amino group | Cellular imaging, flow cytometry, FRET |

| Radiolabeling (PET) | Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga) | Phenolic ring or via prosthetic group | In vivo diagnostic imaging, biodistribution studies |

| Radiolabeling (SPECT) | Iodine-123 (¹²³I), Technetium-99m (⁹⁹mTc) | Phenolic ring | In vivo diagnostic imaging |

| Isotopic Labeling | Deuterium (B1214612) (²H), Carbon-13 (¹³C) | Throughout the molecule | Internal standards for mass spectrometry |

Applications in Targeted Drug Discovery Research

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear frequently in the structures of successful drugs and are recognized for their ability to interact with multiple biological targets. ufrj.brscielo.brrsc.orgnih.govmdpi.com The 4-aminophenol (B1666318) structure and its derivatives are considered one such scaffold, serving as a valuable starting point for the design of new therapeutic agents. researchgate.net

The this compound scaffold provides key features for drug design: the phenol can act as a hydrogen bond donor/acceptor, and the basic amine can form salt bridges and be crucial for receptor interaction or for modifying physicochemical properties like solubility. solubilityofthings.com

Recent research highlights the potential of this structural class. A notable study focused on designing and synthesizing novel inhibitors of histone deacetylases (HDACs) based on the 4-(2-aminoethyl)phenol (tyramine) scaffold. researchgate.netcitedrive.comnih.govresearcher.life Through virtual screening and chemical synthesis, several derivatives were created that interacted effectively with the active site of HDAC3. citedrive.comnih.gov Two compounds, in particular, demonstrated significant HDAC inhibitory activity, suggesting that this scaffold is a promising foundation for developing novel anticancer agents. nih.govresearcher.life The interactions involved π-stacking with the phenolic ring and hydrogen bonding with the enzyme's catalytic residues. researchgate.netcitedrive.com

Furthermore, other 4-aminophenol derivatives have been investigated as inhibitors of protein kinases, which are critical targets in oncology. nih.govgoogle.comnih.gov The 4-aminoquinazoline core, for example, is a well-known kinase inhibitor pharmacophore present in several approved anticancer drugs. nih.gov Studies on various 4-amino-2-(thio)phenol derivatives have identified compounds that effectively inhibit protein kinase B (AKT) and ABL tyrosine kinase, key players in cancer cell signaling pathways.

| Derivative Scaffold | Target Class | Specific Target | Key Findings | Citations |

| 4-(2-Aminoethyl)phenol | Epigenetic Enzymes | Histone Deacetylase 3 (HDAC3) | Synthesized derivatives showed significant inhibitory activity (up to 64.94% inhibition). | citedrive.com, nih.gov, researcher.life |

| 4-Amino-2-(thio)phenol | Protein Kinases | AKT, ABL Tyrosine Kinase | Identified potent inhibitors with IC₅₀ values in the low micromolar range. | sigmaaldrich.com |

| 4-Aminophenol | Various | Various DNA targets | Schiff base derivatives showed intercalative binding interactions with human DNA. | mdpi.com |

Role in Functional Materials and Bio-Polymerization Studies

The development of new polymers from renewable, bio-based monomers is a major goal in green chemistry and materials science. rsc.org Phenolic compounds are attractive building blocks due to their aromatic structure, which can impart thermal stability and specific functionalities to polymers. frontiersin.orgacs.org

The this compound molecule is a prime candidate for a functional monomer in polymerization reactions. The key reaction involves the phenol group, which can undergo oxidative polymerization catalyzed by enzymes like peroxidases (e.g., horseradish peroxidase) or laccases. researchgate.netnih.govresearchgate.netmdpi.com This "green" polymerization method operates under mild conditions and avoids the use of toxic reagents like formaldehyde. researchgate.net The process involves the enzymatic generation of phenoxyl radicals, which then couple to form the polymer chains. nih.gov

While direct polymerization of this compound is not yet widely documented, studies on similar aminophenols and other phenolic monomers establish the principle. researchgate.netsioc-journal.cn For example, 4-vinylguaiacol, a phenol derived from ferulic acid, has been used to create well-defined polymers via controlled radical polymerization. acs.orgmdpi.com Similarly, the enzymatic polymerization of m-cresol (B1676322) and guaiacol (B22219) has been reported. nih.gov

The unique feature of a polymer derived from this compound would be the presence of the pendant aminobutyl group along the polymer backbone. This functional group could impart several desirable properties to the resulting material:

Increased water solubility compared to polymers made from non-functionalized phenols.

pH-responsive behavior , as the amine can be protonated or deprotonated.

Sites for post-polymerization modification , allowing for the attachment of other molecules, cross-linkers, or bioactive agents.

These properties make such polymers interesting candidates for biomedical applications, such as drug delivery systems, hydrogels, and functional coatings for medical devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Aminobutyl)phenol, and how can reaction progress be monitored?

- Synthesis Methods :

- Amination of phenolic precursors : Alkylation of phenol derivatives with 2-aminobutyl groups via nucleophilic substitution, using reagents like NaIO₄ in aqueous conditions .

- Multi-step functionalization : Sequential reactions (e.g., azide substitution followed by oxidative polymerization) to introduce the aminobutyl moiety .

- Monitoring Techniques :

- Thin-layer chromatography (TLC) to track intermediate formation.

- NMR spectroscopy (e.g., disappearance of starting material peaks or emergence of amine proton signals at δ 1.5–2.5 ppm) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 180.2 for C₁₀H₁₅NO).

Infrared (IR) Spectroscopy : Identify key functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, N–H bend at 1600 cm⁻¹) .

¹H/¹³C NMR : Assign peaks for the aminobutyl chain (e.g., CH₂NH₂ at δ 2.7–3.1 ppm) and phenolic ring protons (δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : Discrepancies in kinase inhibition potency (e.g., IC₅₀ values ranging from 0.5–5 µM in PKD isoforms).

- Methodological Adjustments :

- Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and kinase isoforms (PKD1 vs. PKD2) to minimize variability .

- Control for off-target effects : Include counter-screens against structurally related kinases (e.g., PAK1/PAK4) .

- Data Interpretation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance across replicates .

Q. How can the mechanism of action of this compound derivatives in inducing G2-M cell cycle arrest be elucidated?

- Experimental Design :

Cell-based assays : Treat cancer cells (e.g., HeLa or MCF-7) and analyze cell cycle phases via flow cytometry with propidium iodide staining .

Western blotting : Quantify cyclin B1 and phosphorylated CDC2 (Tyr15) to confirm G2-M checkpoint activation .

Kinase profiling : Compare inhibition kinetics (Kᵢ) of PKD isoforms to correlate with arrest potency .

Methodological Challenges and Solutions

Q. How can researchers optimize the yield of this compound synthesis while minimizing side reactions?

- Key Parameters :

- Troubleshooting : If yields drop below 60%, check for moisture-sensitive reagents (e.g., NaIO₄ degradation) or incomplete azide conversion .

Q. What computational tools are suitable for predicting the binding mode of this compound derivatives with protein targets?

- In Silico Workflow :

Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PKD1 PDB: 3EC4) .

Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to validate binding poses .

- Validation : Compare predicted binding energies (ΔG) with experimental Kᵢ values to refine models .

Data Reproducibility Guidelines

- Critical Parameters to Report :

- Synthetic conditions (solvent, catalyst, temperature).

- Purity assessment (HPLC/GC-MS thresholds, e.g., ≥95%).

- Biological assay details (cell lines, passage numbers, inhibitor concentrations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.